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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fuberidazole can be synthesized through the condensation of o-phenylenediamine with furfural. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: In industrial settings, the production of fuberidazole involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or other separation techniques to achieve high purity levels required for its use as a fungicide .
Chemical Reactions Analysis
Types of Reactions: Fuberidazole undergoes various chemical reactions, including:
Oxidation: Fuberidazole can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
Fuberidazole has a wide range of scientific research applications:
Mechanism of Action
Fuberidazole exerts its effects by inhibiting the assembly of beta-tubulin during mitosis, which disrupts cell division and leads to the death of fungal cells. This mechanism is similar to other benzimidazole fungicides, where the compound binds to microtubule proteins, preventing their polymerization and effectively inhibiting fungal growth .
Comparison with Similar Compounds
- Benomyl
- Carbendazim
- Thiabendazole
- Albendazole
- Thiophanate-methyl
Fuberidazole’s unique combination of antifungal properties and its specific applications in agriculture make it a valuable compound in the benzimidazole fungicide family.
Properties
CAS No. |
27877-51-6 |
---|---|
Molecular Formula |
C18H19NOS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate |
InChI |
InChI=1S/C18H19NOS/c1-13-5-3-8-16(11-13)19(2)18(21)20-17-10-9-14-6-4-7-15(14)12-17/h3,5,8-12H,4,6-7H2,1-2H3 |
InChI Key |
ANJNOJFLVNXCHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2 |
Key on ui other cas no. |
27877-51-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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